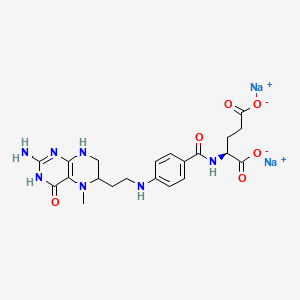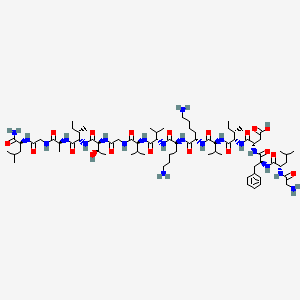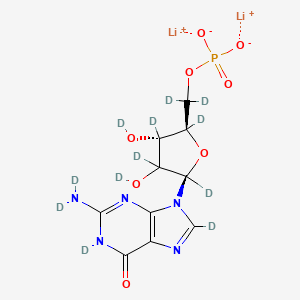
Ketotrexate (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketotrexate (sodium) is a synthetic compound that belongs to the class of antimetabolites. It is primarily used in the treatment of various types of cancer and autoimmune diseases. The compound works by inhibiting the synthesis of nucleotides, which are essential for DNA replication and cell division. This inhibition makes it effective in slowing down the growth of rapidly dividing cells, such as cancer cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ketotrexate (sodium) involves several steps, starting from the basic building blocks of the compound. One common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with 2,3-dibromopropionaldehyde to form the intermediate compound. This intermediate is then reacted with N-methyl-p-aminobenzoylglutamic acid in the presence of a base to form Ketotrexate. The final step involves the conversion of Ketotrexate to its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of Ketotrexate (sodium) is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the yield and purity of Ketotrexate (sodium). The final product is then purified using techniques such as crystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
Ketotrexate (sodium) undergoes various types of chemical reactions, including:
Oxidation: Ketotrexate can be oxidized to form its corresponding oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: Ketotrexate can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents used include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually carried out under basic conditions.
Substitution: Substitution reactions often involve the use of halogenating agents such as chlorine or bromine. The reactions are carried out under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Ketotrexate. These derivatives can have different biological activities and are often studied for their potential therapeutic applications.
Applications De Recherche Scientifique
Ketotrexate (sodium) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antimetabolite chemistry and nucleotide synthesis inhibition.
Biology: Ketotrexate is used in cell biology research to study the effects of nucleotide synthesis inhibition on cell growth and division.
Medicine: The compound is widely used in the treatment of various types of cancer, including leukemia, lymphoma, and breast cancer. It is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Industry: Ketotrexate is used in the pharmaceutical industry for the development of new antimetabolite drugs and as a reference standard in quality control.
Mécanisme D'action
Ketotrexate (sodium) exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides. By inhibiting DHFR, Ketotrexate prevents the formation of tetrahydrofolate, leading to a decrease in nucleotide synthesis. This inhibition results in the suppression of DNA replication and cell division, making Ketotrexate effective in slowing down the growth of rapidly dividing cells, such as cancer cells. Additionally, Ketotrexate can inhibit other enzymes involved in nucleotide synthesis, further enhancing its antimetabolite effects.
Comparaison Avec Des Composés Similaires
Ketotrexate (sodium) is similar to other antimetabolite compounds, such as methotrexate and aminopterin. it has unique properties that distinguish it from these compounds:
Methotrexate: Both Ketotrexate and methotrexate inhibit DHFR, but Ketotrexate has a different chemical structure that may result in different pharmacokinetic properties and side effects.
Aminopterin: Aminopterin is an older antimetabolite that also inhibits DHFR. Ketotrexate is considered to be more stable and less toxic compared to aminopterin.
List of Similar Compounds
- Methotrexate
- Aminopterin
- Pemetrexed
- Raltitrexed
These compounds share similar mechanisms of action but may differ in their chemical structures, pharmacokinetic properties, and therapeutic applications.
Propriétés
Formule moléculaire |
C21H25N7Na2O6 |
|---|---|
Poids moléculaire |
517.4 g/mol |
Nom IUPAC |
disodium;(2S)-2-[[4-[2-(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)ethylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C21H27N7O6.2Na/c1-28-13(10-24-17-16(28)19(32)27-21(22)26-17)8-9-23-12-4-2-11(3-5-12)18(31)25-14(20(33)34)6-7-15(29)30;;/h2-5,13-14,23H,6-10H2,1H3,(H,25,31)(H,29,30)(H,33,34)(H4,22,24,26,27,32);;/q;2*+1/p-2/t13?,14-;;/m0../s1 |
Clé InChI |
PASPSZYIMAFFFK-HNYZGNTBSA-L |
SMILES isomérique |
CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide](/img/structure/B12368123.png)




![benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate](/img/structure/B12368165.png)





